molecular formula C21H34 B14353770 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene CAS No. 90900-82-6

1-Tert-butyl-4-(undec-10-EN-1-YL)benzene

Cat. No.: B14353770
CAS No.: 90900-82-6
M. Wt: 286.5 g/mol
InChI Key: DLWCSMATSYWZCA-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(undec-10-EN-1-YL)benzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by a benzene ring substituted with a tert-butyl group and an undec-10-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of tert-butylbenzene with an appropriate alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the undec-10-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical for reducing double bonds.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Tert-butyl-4-(undec-10-EN-1-YL)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-(undec-10-EN-1-YL)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways, leading to potential therapeutic or industrial applications.

Comparison with Similar Compounds

1-Tert-butyl-4-(undec-10-EN-1-YL)benzene can be compared with other similar compounds, such as:

    tert-Butylbenzene: Lacks the undec-10-en-1-yl group, making it less complex and with different reactivity.

    1-tert-Butyl-4-nitrobenzene: Contains a nitro group instead of the undec-10-en-1-yl group, leading to different chemical and biological properties.

    4-tert-Butylbenzenethiol: Contains a thiol group, which imparts distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the tert-butyl and undec-10-en-1-yl groups, which confer specific chemical and physical properties that can be exploited in various scientific and industrial contexts.

Properties

CAS No.

90900-82-6

Molecular Formula

C21H34

Molecular Weight

286.5 g/mol

IUPAC Name

1-tert-butyl-4-undec-10-enylbenzene

InChI

InChI=1S/C21H34/c1-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(2,3)4/h5,15-18H,1,6-14H2,2-4H3

InChI Key

DLWCSMATSYWZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCCCCCCCC=C

Origin of Product

United States

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